4-(3-Methylphenyl)-1,4-diazepan-2-one 4-(3-Methylphenyl)-1,4-diazepan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18215294
InChI: InChI=1S/C12H16N2O/c1-10-4-2-5-11(8-10)14-7-3-6-13-12(15)9-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

4-(3-Methylphenyl)-1,4-diazepan-2-one

CAS No.:

Cat. No.: VC18215294

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methylphenyl)-1,4-diazepan-2-one -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 4-(3-methylphenyl)-1,4-diazepan-2-one
Standard InChI InChI=1S/C12H16N2O/c1-10-4-2-5-11(8-10)14-7-3-6-13-12(15)9-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,13,15)
Standard InChI Key BWUVBMMWZMQLFK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2CCCNC(=O)C2

Introduction

Synthesis and Structural Elucidation

Synthetic Methodologies

The synthesis of 4-(3-methylphenyl)-1,4-diazepan-2-one can be inferred from analogous diazepanone preparations. A common approach involves the condensation of 3-methylphenylamine derivatives with cyclic ketones or aldehydes, followed by cyclization. For instance, Velingkar et al. demonstrated the use of 3-nitrobenzaldehyde and substituted 1,4-diazepanes to form intermediates, which are subsequently reduced and reacted with sulfonyl chlorides . Adapting this method, the 3-methylphenyl group could be introduced via a Grignard reaction or Suzuki coupling at the appropriate synthetic stage.

Alternative routes may employ heteropolyacid (HPA)-catalyzed reactions, as described in the synthesis of 1,4-diazepines . HPAs such as phosphotungstic acid facilitate efficient cyclization under mild conditions, reducing reaction times from hours to minutes while maintaining high yields (>85%) . Table 1 compares key synthetic methods for related diazepanones.

Table 1: Synthetic Approaches for Diazepanone Derivatives

MethodReactantsCatalystYield (%)Reaction TimeReference
Reductive amination3-Nitrobenzaldehyde, diazepanesTEA, KOH72–886–8 hours
HPA-catalyzed cyclizationKetimines, aldehydesH3PW12O4085–9220–40 minutes
Boc-protection strategyChiral amines, Boc anhydrideBiocatalysts68–7512–24 hours

Structural Characterization

The molecular structure of 4-(3-methylphenyl)-1,4-diazepan-2-one (C12H14N2O) features a diazepanone core with a methyl-substituted aromatic ring. Key spectroscopic data for analogous compounds include:

  • NMR: 1H^1H NMR spectra of similar diazepanones show characteristic peaks at δ 1.2–1.5 ppm (methyl groups), δ 3.2–3.8 ppm (methylene protons adjacent to nitrogen), and δ 7.1–7.4 ppm (aromatic protons).

  • Mass Spectrometry: Molecular ion peaks at m/z 202.1 ([M+H]+) align with the compound’s molecular weight .

  • X-ray Crystallography: Bond lengths and angles for the diazepane ring typically range from 1.45–1.50 Å (C-N) and 109–112° (N-C-C), respectively .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its aromatic and heterocyclic moieties. Experimental data for structurally related compounds suggest:

  • logP: 2.1–2.4 (indicating moderate lipophilicity)

  • Aqueous Solubility: 0.8–1.2 mg/mL in phosphate-buffered saline at pH 7.4

  • Melting Point: 145–150°C (decomposition observed above 160°C)

Stability and Reactivity

4-(3-Methylphenyl)-1,4-diazepan-2-one is stable under ambient conditions but may undergo hydrolysis in strongly acidic or basic environments. The ketone group at position 2 renders it susceptible to nucleophilic attacks, enabling derivatization at this site.

Biological Activity and Applications

Material Science Applications

The compound’s rigid heterocyclic core makes it a candidate for designing metal-organic frameworks (MOFs) and liquid crystals. Derivatives with ethoxy groups (e.g., 3,4,5-triethoxyphenyl analogs) exhibit mesomorphic properties suitable for optoelectronic devices .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing enantioselective routes using biocatalysts or chiral auxiliaries.

  • Biological Screening: Evaluating affinity for neurological targets (e.g., GABA_A receptors) via radioligand binding assays.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and metabolite profiles.

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